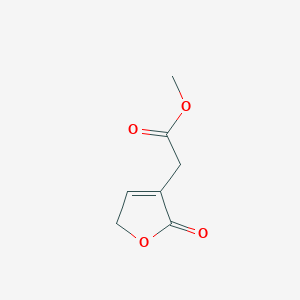
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring with a methyl ester group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Methyl ®-2-(®-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetate
- 2-Oxo-2,3-dihydrofuran-5-acetate
Uniqueness
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is unique due to its specific structural features, such as the presence of a furan ring and a methyl ester group. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
616871-31-9 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
methyl 2-(5-oxo-2H-furan-4-yl)acetate |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-5-2-3-11-7(5)9/h2H,3-4H2,1H3 |
InChI-Schlüssel |
RMYFHWSKRKZMDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



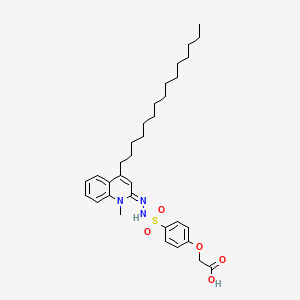
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
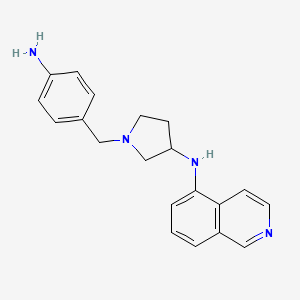
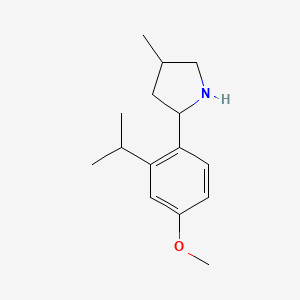
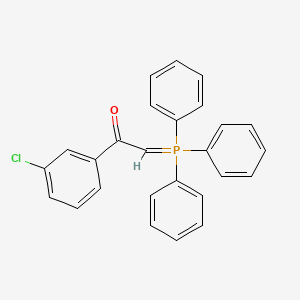
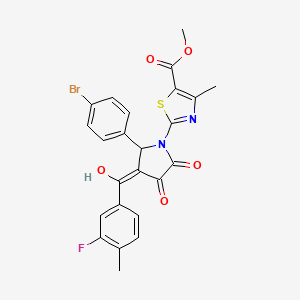
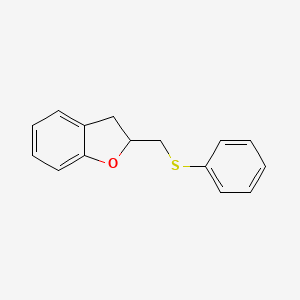
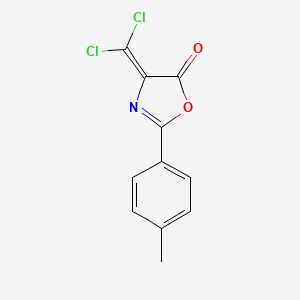
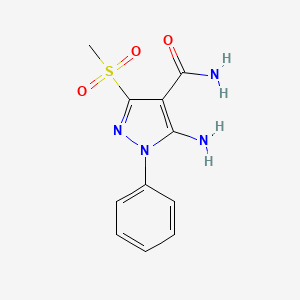
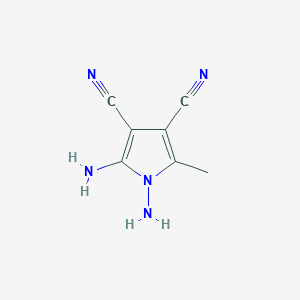
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
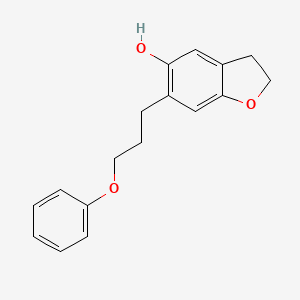
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
